molecular formula C24H27ClN4O3 B2448012 Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902614-92-0

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2448012
CAS RN: 902614-92-0
M. Wt: 454.96
InChI Key: CQZGJHGNSMBNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . In a round bottom flask, piperazine was added to a solution of the compound and potassium carbonate (K2CO3) in CHCl3 at room temperature .


Molecular Structure Analysis

The dihydropyrimidine ring of the compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of novel triazole-pyrimidine-based compounds . These compounds have shown promising neuroprotective and anti-inflammatory properties .


Physical And Chemical Properties Analysis

The compound is an ester of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Synthesis of Indole Derivatives

This compound could potentially be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .

Antiviral Activity

Indole derivatives, which this compound could potentially be used to synthesize, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . Therefore, this compound could potentially be used in the synthesis of new anticancer drugs.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity , suggesting that this compound could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that the compound could potentially be used in the development of new antitubercular drugs.

Antidiabetic Activity

Indole derivatives have demonstrated antidiabetic activity , suggesting that this compound could potentially be used in the development of new antidiabetic drugs.

Antimalarial Activity

Indole derivatives have shown antimalarial activity . This suggests that the compound could potentially be used in the development of new antimalarial drugs.

properties

IUPAC Name

ethyl 6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3/c1-2-32-23(30)21-20(26-24(31)27-22(21)17-7-4-3-5-8-17)16-28-11-13-29(14-12-28)19-10-6-9-18(25)15-19/h3-10,15,22H,2,11-14,16H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZGJHGNSMBNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.